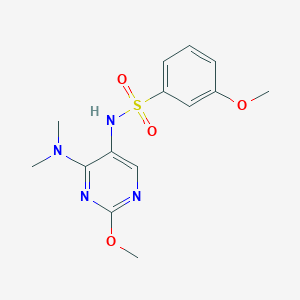

![molecular formula C13H17N3O4S3 B2755663 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 1251609-29-6](/img/structure/B2755663.png)

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

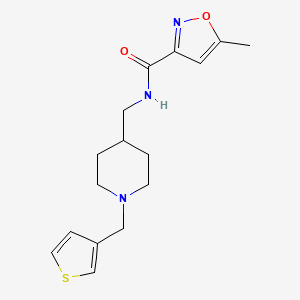

The compound “6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and two methylsulfonyl groups . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, similar compounds are often synthesized through multi-step reactions involving the formation of the thiazole ring, followed by the introduction of the piperazine and methylsulfonyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a planar thiazole ring, which is electron-deficient and has high oxidative stability . The piperazine ring is likely to add a three-dimensional structure to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, which is electron-deficient and can participate in electrophilic substitution reactions . The piperazine ring can also undergo various reactions, such as acylation, alkylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and piperazine rings could contribute to its stability, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Chromosome Analysis

One significant application involves the synthetic dye Hoechst 33258, a derivative within the same chemical family, known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property is utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and the analysis of plant chromosomes. Such compounds serve as foundational tools for rational drug design by providing insights into the molecular basis for DNA sequence recognition and binding, thus facilitating the development of targeted therapeutic agents (Issar & Kakkar, 2013).

Antioxidant Activity Assays

The benzothiazole derivatives are also integral to assays measuring antioxidant capacity, such as the ABTS/PP decolorization assay. The chemical characteristics of benzothiazole derivatives, including their reaction pathways in these assays, demonstrate the structural specificity for certain antioxidants, providing a basis for comparative analysis and understanding of antioxidant capacities across different compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Therapeutic and Pharmacological Activities

Benzothiazole and its derivatives exhibit a plethora of pharmacological activities, making them critical in medicinal chemistry. These compounds are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. Their structural diversity allows for various biological activities with less toxic effects, indicating their potential as rapid development compounds in drug discovery (Bhat & Belagali, 2020).

Role in Antifungal and Immunomodulating Activities

The antifungal and immunomodulating activities of benzothiazine azole derivatives are another significant area of application. These compounds have demonstrated in vitro and in vivo antifungal activity against Candida species, highlighting their potential for therapeutic use. The chemical characteristics of these derivatives, such as N-4 substitution and sulfur oxidation state, correlate with their antifungal activity. Additionally, their ability to improve protective immune responses suggests their dual role in direct antifungal effects and immunomodulation (Schiaffella & Vecchiarelli, 2001).

Metabolic Pathway Insights

Investigations into the metabolism and disposition of arylpiperazine derivatives, including those related to benzothiazole, offer insights into their pharmacokinetics and pharmacodynamics. These studies have elucidated the metabolic pathways, including CYP3A4-dependent N-dealkylation, providing a deeper understanding of their action mechanisms, distribution, and potential therapeutic applications. Such insights are crucial for the development of new drugs with improved efficacy and reduced side effects (Caccia, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methylsulfonyl-2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S3/c1-22(17,18)10-3-4-11-12(9-10)21-13(14-11)15-5-7-16(8-6-15)23(2,19)20/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWGSEIIWOHRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)

![(4aR,9aR)-8,8-dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2755584.png)

![2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B2755585.png)

![3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one](/img/structure/B2755590.png)

![7-[(2-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2755591.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2755595.png)

![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2755602.png)